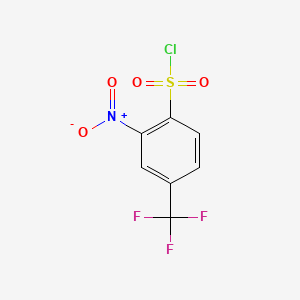

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)6-2-1-4(7(9,10)11)3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEMVGQZZLRLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379691 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-95-6 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Reactivity, and Applications

Executive Summary & Introduction

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique molecular architecture, featuring two potent electron-withdrawing groups—a nitro group and a trifluoromethyl group—renders the sulfonyl chloride moiety exceptionally reactive. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its core physicochemical properties, inherent reactivity, established applications, and critical safety protocols. The information presented herein is synthesized from established chemical data and provides field-proven insights to empower scientists in leveraging this versatile compound for advanced synthetic applications.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. These parameters dictate storage conditions, solvent selection, reaction setup, and safety protocols. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 837-95-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1][3][4][5] |

| Molecular Weight | 289.62 g/mol | [1][2][4][5] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 42-44 °C (literature) | [2][3][6] |

| Boiling Point | 325.1 ± 42.0 °C (Predicted) | [3][6] |

| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Storage Conditions | Store under inert atmosphere at room temperature.[3][6] Moisture sensitive.[7] |

Molecular Structure & Chemical Reactivity

The reactivity of this compound is a direct consequence of its molecular structure. The benzene ring is substituted with three key functional groups:

-

Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site. The sulfur atom is highly electrophilic.

-

Nitro Group (-NO₂): Positioned ortho to the sulfonyl chloride, it is a powerful electron-withdrawing group, further increasing the electrophilicity of the sulfonyl sulfur.

-

Trifluoromethyl Group (-CF₃): Located at the para position, this is another potent electron-withdrawing group that enhances the compound's reactivity and lipophilicity.[1]

The combined electron-withdrawing effects of the nitro and trifluoromethyl groups make the sulfonyl center exceptionally susceptible to nucleophilic attack.[1] Consequently, it is an excellent reagent for sulfonylation reactions. The mechanism for these reactions is typically a concerted Sₙ2-type pathway.[1] This high reactivity allows for efficient coupling with a wide range of nucleophiles, including amines and alcohols, under mild conditions.[1][8]

Key Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable building block in several areas of chemical synthesis.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its primary application is the formation of sulfonamides by reacting with primary or secondary amines.[1] Sulfonamide moieties are present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

-

Chemical Research: As a highly reactive sulfonylating agent, it is used to modify organic compounds, introducing the 2-nitro-4-(trifluoromethyl)phenylsulfonyl group.[1] This can alter a molecule's biological activity, solubility, or other properties.

-

Materials Science: The compound is utilized in the development of specialty polymers and materials, where its unique reactivity can be harnessed to modify material surfaces or create new functional polymers.[1][9]

Experimental Protocol: General Synthesis of Sulfonamides

The following protocol outlines a robust and self-validating methodology for the synthesis of sulfonamides using this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a sulfonamide derivative via the coupling of an amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the selected primary or secondary amine (1.0-1.2 eq).

-

Dissolve the amine in anhydrous DCM. The volume should be sufficient to ensure effective stirring (e.g., 0.1-0.2 M concentration).

-

Causality: An inert atmosphere and anhydrous solvent are critical because the sulfonyl chloride is highly moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid, reducing yield.[9]

-

-

Initial Cooling:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, prevents potential side reactions, and ensures the stability of the reactants.

-

-

Reagent Addition:

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Following the addition of the sulfonyl chloride, add the base (TEA or DIPEA, 1.5-2.0 eq) dropwise.

-

Causality: Dropwise addition maintains temperature control. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

-

-

Reaction Progression:

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion. Reaction monitoring confirms the consumption of starting materials.

-

-

Aqueous Work-up:

-

Once the reaction is complete, quench it by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic byproduct (HCl) and unreacted sulfonic acid. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Causality: Removal of all water is crucial before solvent evaporation to prevent potential hydrolysis or degradation of the product.

-

-

Purification:

-

Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to obtain the pure sulfonamide.

-

Causality: Purification removes unreacted starting materials, byproducts, and any impurities to yield the final product with high purity.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the sulfonamide synthesis protocol described above.

Caption: Workflow for Sulfonamide Synthesis.

Safety, Handling, and Storage

This compound is a hazardous and corrosive compound that requires careful handling.

-

Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[1][2][7] It may also cause respiratory irritation (H335).[2] The signal word is "Danger".[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[2] For operations that may generate dust, a P3 respirator cartridge is recommended.[2]

-

Handling Procedures: Avoid all personal contact, including inhalation of dust or fumes.[1][10] Prevent contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound is moisture-sensitive; therefore, storage under an inert atmosphere is recommended.[3][6] It should be stored away from incompatible materials such as water, strong bases, and oxidizing agents.[10]

References

- 1. Buy this compound | 837-95-6 [smolecule.com]

- 2. This compound 98 837-95-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 837-95-6 [chemicalbook.com]

- 6. This compound CAS#: 837-95-6 [m.chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 9. nbinno.com [nbinno.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.se [fishersci.se]

Synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis, mechanisms, and critical considerations for the preparation of 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride. Tailored for researchers, chemists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring a deep understanding of the process from both a theoretical and practical standpoint.

Introduction and Significance

This compound is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring two potent electron-withdrawing groups (nitro and trifluoromethyl), renders the sulfonyl chloride moiety exceptionally reactive towards nucleophiles. This high reactivity makes it an invaluable reagent for the construction of complex sulfonamides and sulfonate esters, which are common pharmacophores in a variety of therapeutic agents. Understanding its synthesis is crucial for leveraging its potential in the development of novel chemical entities.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount before any synthetic work is undertaken.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 837-95-6 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1][2] |

| Molecular Weight | 289.62 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder or low melting solid | [3][4] |

| Melting Point | 30 - 45 °C | [3][4] |

| Solubility | Reacts with water. Soluble in many aprotic organic solvents. | [3][5] |

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that demands stringent safety protocols.

-

Primary Hazards : The compound is classified as corrosive and causes severe skin burns and eye damage.[3][4][6] Inhalation may lead to respiratory irritation.[3] It is also moisture-sensitive and can release toxic gas upon contact with water.[4][7]

-

Required Personal Protective Equipment (PPE) : Handling requires chemical-resistant gloves (e.g., Nitrile rubber), safety goggles and a face shield, and a lab coat.[3][4] All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][7]

-

Handling and Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[4][6]

-

First Aid Measures :

-

Skin Contact : Immediately wash off with plenty of water for at least 15 minutes and seek immediate medical attention.[4][7][8]

-

Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[4][7][8]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4][8]

-

Synthetic Pathways and Mechanistic Insights

The synthesis of the title compound can be approached via several routes. The most common and direct method is the electrophilic chlorosulfonation of 1-nitro-3-(trifluoromethyl)benzene.

Primary Pathway: Electrophilic Chlorosulfonation

This method involves the direct reaction of 1-nitro-3-(trifluoromethyl)benzene with chlorosulfonic acid. The reaction is an electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

Mechanism:

The aromatic ring of the starting material is strongly deactivated by the meta-directing nitro (-NO₂) group and the meta-directing trifluoromethyl (-CF₃) group.[3] When both are present, they direct the incoming electrophile to the positions ortho and para to the -CF₃ group and meta to the -NO₂ group. The position that is meta to both groups (C6) is sterically hindered, and the position ortho to the -CF₃ and para to the -NO₂ (C4) is not electronically favored. Therefore, the sulfonation occurs at the C2 position, which is ortho to the nitro group and ortho to the trifluoromethyl group.

The reaction proceeds via the formation of the highly electrophilic sulfuryl chloride cation (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[9] This electrophile then attacks the electron-deficient aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product.[3]

Caption: Mechanism of Electrophilic Chlorosulfonation.

Alternative Pathway: Chlorination of Sulfonic Acid

An alternative, though less direct, route involves the chlorination of pre-formed 2-nitro-4-(trifluoromethyl)benzenesulfonic acid.[3] This two-step approach first requires the sulfonation of 1-nitro-3-(trifluoromethyl)benzene to produce the sulfonic acid, which is then converted to the sulfonyl chloride.

Common chlorinating agents for this transformation include:

-

Thionyl Chloride (SOCl₂)

-

Phosphorus Pentachloride (PCl₅)

This method can be advantageous if the sulfonic acid is readily available or if the direct chlorosulfonation proves difficult to control, though it adds an extra step to the overall process.

Detailed Experimental Protocol

The following protocol details the direct chlorosulfonation method. Warning: This procedure involves highly corrosive and reactive chemicals and must be performed by trained personnel with appropriate safety measures in place.

Reagents and Equipment

-

Reagents : 1-Nitro-3-(trifluoromethyl)benzene, Chlorosulfonic acid.

-

Equipment : Three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, condenser with a gas outlet connected to a scrubber (e.g., NaOH solution), ice bath.

Synthetic Procedure Workflow

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology

-

Setup : Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon). Equip the condenser with a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

-

Charging Reactants : Charge the flask with 1-nitro-3-(trifluoromethyl)benzene (1.0 eq).

-

Cooling : Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Chlorosulfonic Acid : Slowly add chlorosulfonic acid (approx. 3-5 eq) dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. This step is highly exothermic.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS).

-

Work-up (Quenching) : In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product. This step should be done in a fume hood as large amounts of HCl gas will be evolved.

-

Isolation : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.

-

Drying : Dry the crude product under vacuum.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent, such as petroleum ether or hexane, to yield the final product as a crystalline solid.[3]

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the direct chlorosulfonation of 1-nitro-3-(trifluoromethyl)benzene. The procedure, while straightforward, requires rigorous control of reaction conditions and adherence to strict safety protocols due to the corrosive and reactive nature of the chemicals involved. A deep understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is key to a successful synthesis. This versatile building block will undoubtedly continue to play a critical role in the advancement of chemical and pharmaceutical research.

References

- 1. scbt.com [scbt.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Buy this compound | 837-95-6 [smolecule.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.se [fishersci.se]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride, a pivotal reagent in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of a Versatile Building Block

This compound (CAS No: 837-95-6) is a highly functionalized aromatic compound. Its utility as a synthetic intermediate is largely dictated by its solubility in various organic solvents, a critical parameter for reaction kinetics, purification strategies, and formulation development. The presence of three distinct functional moieties—a sulfonyl chloride, a nitro group, and a trifluoromethyl group—imparts a unique and complex solubility profile. An in-depth understanding of its solubility is paramount for optimizing reaction conditions and designing robust, scalable synthetic routes.[1]

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO₄S | [2] |

| Molecular Weight | 289.62 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 42-44 °C | [2][3][4][5] |

| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective with Nuances

The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility.[6][7][8][9][10] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, however, presents a fascinating case due to the interplay of its functional groups.

The Influence of Functional Groups on Polarity and Solubility

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly polar and highly reactive functional group. Its electrophilic nature makes it susceptible to reaction with nucleophilic solvents, particularly protic solvents like water and alcohols, which can lead to hydrolysis to the corresponding sulfonic acid.[6]

-

Nitro Group (-NO₂): The nitro group is highly polar and strongly electron-withdrawing.[11][12] Aromatic nitro compounds are typically soluble in a range of organic solvents but exhibit low solubility in water.[1][2][13] The polarity of the nitro group will favor solubility in polar solvents.

-

Trifluoromethyl Group (-CF₃): This group has a profound and somewhat paradoxical influence on solubility. It is a potent electron-withdrawing group, which can increase the overall polarity of the molecule.[14][15] Simultaneously, the trifluoromethyl group is known to significantly increase lipophilicity, enhancing solubility in non-polar environments.[4][5][16] This dual nature means that while contributing to the molecule's polarity, it can also facilitate dissolution in less polar media.

Predicted Solubility in Different Solvent Classes

Based on the combined effects of these functional groups, we can predict the solubility behavior of this compound:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Ethyl Acetate): High solubility is anticipated in these solvents. The polarity of these solvents can effectively solvate the polar regions of the molecule (the nitro and sulfonyl chloride groups), while the organic character of the solvents will accommodate the trifluoromethyl-substituted benzene ring.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate to good solubility is expected, largely due to the lipophilic nature of the trifluoromethyl group.[5] While the polar groups might limit miscibility with highly non-polar alkanes like hexane, aromatic solvents like toluene and ethers should be effective.

-

Polar Protic Solvents (e.g., Water, Alcohols): Low solubility is expected, but more importantly, reactivity is a major concern. The sulfonyl chloride group is prone to solvolysis in the presence of protic solvents, leading to decomposition rather than true dissolution.[6] Therefore, these solvents are generally unsuitable for reactions involving this compound unless the reaction itself is a hydrolysis or alcoholysis.

Experimental Determination of Solubility: Protocols and Workflows

To move from theoretical prediction to empirical data, the following experimental protocols are recommended. These methods provide both a rapid qualitative assessment and a more rigorous quantitative determination of solubility.

Safety Precautions

This compound is a corrosive and hazardous compound that can cause severe skin burns and eye damage.[1][3][4] It is also irritating to the respiratory system.[2][3][4] Therefore, all handling and experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][11][13][17][18][19]

Qualitative Solubility Assessment (Visual Method)

This method offers a quick and straightforward way to screen for suitable solvents.

Protocol:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected anhydrous organic solvent.

-

Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature using a vortex mixer.

-

Visually inspect the solution against a dark background.

-

Record the observation as "soluble" (clear solution), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6]

Protocol:

-

Accurately weigh an excess amount of this compound into a screw-cap vial.

-

Add a known volume of the chosen anhydrous solvent to the vial.

-

Seal the vial tightly and place it in a shaker or on a stirring plate in a temperature-controlled environment (e.g., a 25 °C water bath) for 24-48 hours to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE syringe filter (0.22 or 0.45 µm) to remove any undissolved microcrystals.

-

Transfer the filtered solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Final weight of dish - Initial weight of dish) / Volume of supernatant taken

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the solubility of this compound.

References

- 1. quora.com [quora.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. youtube.com [youtube.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. quora.com [quora.com]

- 8. [Solved] Explain the solubility rule "like dissolves like" in terms of in.. [askfilo.com]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. 2). How do you explain the polarity of nitro | Class Twelve Chemistry [askmattrab.com]

- 12. Nitro compound - Wikipedia [en.wikipedia.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 15. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

A Researcher's Comprehensive Guide to the Safe Handling of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride

This guide provides an in-depth exploration of the essential safety and handling protocols for 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind experimental choices and to establish self-validating systems for laboratory safety.

Understanding the Hazard Profile: A Multifaceted Approach

This compound is a highly reactive compound, valued in organic synthesis for its ability to introduce the 2-nitro-4-(trifluoromethyl)phenylsulfonyl moiety. However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols. The molecule's reactivity stems from the electrophilic nature of the sulfonyl chloride group, which is further activated by the strong electron-withdrawing effects of both the nitro and trifluoromethyl substituents.[1] This heightened electrophilicity makes it exceptionally reactive towards nucleophiles.[1]

Corrosivity and Reactivity

The primary and most immediate danger is its corrosive nature. It is classified as a substance that causes severe skin burns and eye damage.[2][3] Upon contact with moisture, such as in the air or on skin, it can hydrolyze to form hydrochloric acid and 2-nitro-4-(trifluoromethyl)benzenesulfonic acid, both of which are corrosive. This reactivity with water also means that it can liberate toxic gas.[4]

The sulfonyl chloride functional group readily reacts with a wide range of nucleophiles, including amines, alcohols, and water.[5][6] These reactions are often vigorous and can be exothermic. The reaction with amines to form sulfonamides is a cornerstone of its application in medicinal chemistry.[7] However, uncontrolled reactions can lead to a rapid increase in temperature and pressure, posing a significant hazard in a laboratory setting.

Toxicological Concerns

Beyond its immediate corrosivity, the presence of the nitroaromatic group raises further toxicological concerns. Nitroaromatic compounds are known for their potential toxicity, including mutagenicity and carcinogenicity.[2][8] The toxic effects of nitroaromatics are often linked to the bioreduction of the nitro group within the body, which can lead to the formation of reactive intermediates that cause cellular damage.[9][10] While specific toxicological data for this compound is not extensively detailed, the known hazards of the chemical class necessitate cautious handling to minimize any potential for systemic effects through inhalation, ingestion, or skin absorption.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

Given the significant hazards, a multi-layered approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is imperative.

The Primacy of Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is the most critical engineering control to prevent inhalation of the compound, which can cause respiratory tract irritation, and any toxic gases that may be liberated.[1][3]

Personal Protective Equipment: The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the planned experimental procedures.

| PPE Category | Specification and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory.[5] A face shield should also be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[9] This provides a robust barrier against the severe eye damage this compound can cause.[3] |

| Hand Protection | Chemical-resistant gloves are essential.[9] Due to the reactive nature of sulfonyl chlorides and the potential for skin absorption of nitroaromatics, selecting the right glove material is critical. Butyl rubber gloves offer good protection against a wide variety of reactive chemicals, including nitro compounds.[11] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[12] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.[9] |

| Skin and Body Protection | A lab coat that fastens securely is required.[9] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a full-body suit may be necessary.[9] All skin should be covered; therefore, long pants and closed-toe shoes are mandatory. |

| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill clean-up, a respirator is required. A particle respirator (type P3) is recommended to protect against inhalation of the solid compound.[3] |

Laboratory Protocols: From Storage to Disposal

A self-validating safety system is one where each step of a protocol is designed to minimize risk and provide clear, actionable procedures in case of an incident.

Prudent Storage and Handling

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[13] An inert atmosphere is recommended for storage to prevent degradation from moisture.[14]

-

Handling: Before use, allow the container to reach room temperature to prevent condensation of moisture on the compound when opened. Weigh out the required amount in a fume hood. Use spark-proof tools and avoid creating dust.

Experimental Workflow: A Step-by-Step Approach

The following is a generalized workflow for a reaction involving this compound. Specifics will vary based on the reaction being performed.

Caption: A generalized experimental workflow.

Spill Management: A Calm and Calculated Response

In the event of a spill, a pre-planned and practiced response is crucial.

Caption: Spill response flowchart.

For small spills, cautiously cover with a neutral absorbent material like sand or vermiculite.[3] Do not use combustible materials. For acidic spills, neutralization with a weak base such as sodium bicarbonate is recommended.[14][15] This should be done carefully, as the reaction can generate heat and gas.[15] Collect the neutralized mixture in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Decontamination and Waste Disposal

-

Glassware Decontamination: Before washing, glassware should be decontaminated. This can be achieved by rinsing with a solvent in which the compound is soluble (e.g., acetone), followed by careful quenching of the solvent rinse with a weak base solution. After decontamination, glassware can be washed as usual.

-

Waste Disposal: All waste containing this compound, including unused product, reaction residues, and contaminated materials from spill clean-up, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: First Aid and Exposure Response

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2] Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2] |

| Inhalation | Move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[9] Seek immediate medical attention.[2] |

Conclusion: A Culture of Safety

This compound is a powerful reagent that, when handled with the respect it deserves, can be used safely in the pursuit of scientific advancement. A deep understanding of its chemical properties and potential hazards, coupled with rigorous adherence to established safety protocols, is the foundation of a strong safety culture. This guide serves as a starting point for the development of laboratory-specific standard operating procedures that will ensure the well-being of all researchers.

References

- 1. old.iupac.org [old.iupac.org]

- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 5. fiveable.me [fiveable.me]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. nbinno.com [nbinno.com]

- 8. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. ehrs.upenn.edu [ehrs.upenn.edu]

- 13. nj.gov [nj.gov]

- 14. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 15. emedco.com [emedco.com]

A Technical Guide to the Electrophilicity and Application of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical properties, reactivity, and applications of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride (NTSC). We will explore the molecular architecture that renders this compound a potent electrophile and detail its utility in modern organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework grounded in authoritative references.

Introduction: The Unique Profile of a Powerful Reagent

This compound, often abbreviated as NTSC, is a highly reactive aromatic sulfonyl chloride. Its significance in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, stems from its exceptional electrophilicity. This heightened reactivity allows for efficient chemical transformations, often under mild conditions, making it a valuable tool for the construction of complex molecules. The strategic placement of two powerful electron-withdrawing groups on the benzene ring is the key to its enhanced performance compared to simpler reagents like tosyl chloride or brosyl chloride.

Molecular Structure and the Amplification of Electrophilicity

The remarkable reactivity of NTSC is a direct consequence of the electronic effects exerted by its substituents on the sulfonyl chloride moiety. The benzene ring is decorated with a nitro group (-NO₂) at the ortho position and a trifluoromethyl group (-CF₃) at the para position.

-

Trifluoromethyl Group (-CF₃): Located at the para-position, this group exerts a powerful, purely inductive electron-withdrawing effect (-I effect) across the entire aromatic system.

-

Nitro Group (-NO₂): Positioned ortho to the sulfonyl chloride, the nitro group withdraws electron density through both a strong inductive effect (-I) and a powerful mesomeric, or resonance, effect (-M).

These two groups work in concert to pull electron density away from the aromatic ring and, consequently, from the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This synergistic electron withdrawal dramatically increases the partial positive charge (δ+) on the sulfur atom, making it an exceptionally "electron-poor" and highly reactive electrophilic center.

Caption: Molecular structure of NTSC highlighting the key functional groups.

Core Reactions and Mechanistic Insights

The primary utility of NTSC is in its reaction with nucleophiles. The mechanism for these transformations is generally considered a concerted, SN2-type pathway involving nucleophilic attack at the electrophilic sulfur center.[1]

Sulfonamide Synthesis

The formation of a sulfonamide bond is arguably the most critical application of NTSC, as this moiety is a cornerstone in medicinal chemistry. The reaction proceeds readily when NTSC is treated with a primary or secondary amine.

Mechanism:

-

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

-

Deprotonation: The resulting positively charged sulfonamide intermediate is deprotonated, typically by a mild, non-nucleophilic base (e.g., triethylamine, pyridine) added to the reaction mixture. This base also serves to neutralize the HCl byproduct, preventing it from forming an unreactive ammonium salt with the starting amine.[1][2]

Caption: Mechanism of sulfonamide formation from NTSC and a primary amine.

Sulfonate Ester Synthesis

In a similar fashion, NTSC reacts with alcohols or phenols to form sulfonate esters. These esters are valuable because the resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions, effectively converting a poorly leaving hydroxyl group into a highly reactive one.[3] The reaction typically requires a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Field-Proven Experimental Protocol: Synthesis of a Sulfonamide

This section provides a trusted, self-validating methodology for the synthesis of a sulfonamide using NTSC. The causality behind each step is explained to ensure scientific integrity.

Objective: To synthesize N-(benzyl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide.

Materials:

-

This compound (NTSC) (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Protocol:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add NTSC (1.0 eq).

-

Dissolve the NTSC in anhydrous DCM (approx. 0.1 M concentration).

-

Causality: Sulfonyl chlorides are sensitive to moisture, which can cause hydrolysis back to the sulfonic acid. Anhydrous conditions are crucial for high yields.[4]

-

-

Cooling and Reagent Addition:

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve selectivity.

-

In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add this amine/base solution dropwise to the stirring NTSC solution over 10-15 minutes.

-

Causality: A slight excess of the amine ensures the complete consumption of the valuable NTSC. Triethylamine is a non-nucleophilic base that scavenges the HCl produced without competing in the main reaction.[2]

-

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A new, less polar spot (the product) should appear, and the starting NTSC spot should disappear.

-

Causality: TLC provides a simple, real-time validation of the reaction's progression towards completion.

-

-

Aqueous Work-up (Quenching and Extraction):

-

Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes the triethylammonium salt. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation).

-

Causality: Complete removal of water is necessary before purification.

-

-

Purification and Validation:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

Validate the final product's identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: A typical experimental workflow for sulfonamide synthesis.

Data Summary and Safety Considerations

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₄S | [5] |

| Molecular Weight | 289.62 g/mol | [6][7] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 42-44 °C | [5][6][7] |

Safety and Handling

This compound is a corrosive and hazardous compound that requires careful handling.[1]

-

Irritant: Irritating to the respiratory system.[5]

-

Handling: Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent decomposition from moisture.[5][8]

Conclusion

The electrophilicity of this compound is a textbook example of substituent effects in organic chemistry. The powerful and synergistic electron-withdrawing properties of the ortho-nitro and para-trifluoromethyl groups render the sulfur center exceptionally reactive towards nucleophiles. This predictable and potent reactivity makes NTSC an indispensable reagent for the efficient synthesis of sulfonamides and sulfonate esters, which are critical functionalities in drug discovery and materials science. By understanding the principles governing its reactivity and adhering to rigorous, well-reasoned experimental protocols, researchers can effectively leverage this powerful tool for molecular construction.

References

- 1. Buy this compound | 837-95-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. 2-硝基-4-(三氟甲基)苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-硝基-4-(三氟甲基)苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 837-95-6 [m.chemicalbook.com]

commercial availability and suppliers of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Availability, and Applications in Synthesis

Introduction

This compound is a highly reactive organosulfur compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a sulfonyl chloride moiety activated by two potent electron-withdrawing groups—a nitro group and a trifluoromethyl group—renders it an exceptionally electrophilic reagent. This guide provides a comprehensive overview of its chemical properties, commercial availability, key applications, and safety protocols, designed for researchers, chemists, and professionals in drug development.

With the CAS Number 837-95-6 and a molecular formula of C₇H₃ClF₃NO₄S, this compound typically appears as a white to pale yellow crystalline powder.[1] The strategic placement of the nitro and trifluoromethyl groups on the benzene ring significantly enhances the reactivity of the sulfonyl chloride group, making it a valuable tool for introducing the 2-nitro-4-(trifluoromethyl)benzenesulfonyl moiety into various molecules.[1]

Physicochemical and Structural Data

The compound's reactivity and stability are dictated by its physical and chemical properties. It is characterized by a relatively low melting point and is classified as a combustible, corrosive material.

| Property | Value | Source(s) |

| CAS Number | 837-95-6 | [2][3] |

| Molecular Formula | C₇H₃ClF₃NO₄S | [1][3] |

| Molecular Weight | 289.62 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 42-44 °C (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Assay | ≥98% | [2] |

| InChI Key | KXEMVGQZZLRLBE-UHFFFAOYSA-N | [1][2] |

| SMILES String | [O-]--INVALID-LINK--c1cc(ccc1S(Cl)(=O)=O)C(F)(F)F | [2] |

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers, ensuring its accessibility for research and development purposes. It is typically offered in various quantities with high purity.

| Supplier | Product Name/Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | This compound, 98% | 5 g[2][4] |

| Smolecule | This compound | In Stock (Quantities not specified)[1] |

| Santa Cruz Biotechnology | This compound | Research quantities[3] |

| Sapphire Bioscience | This compound, 98% | Inquire for bulk/custom sizes[5] |

| Alkali Scientific | This compound | 5 g[4] |

Note: Availability and specific quantities may vary. It is recommended to consult the supplier's website for the most current information.

Synthesis, Mechanism, and Reactivity

The synthesis of this compound is typically achieved through the chlorination of its corresponding sulfonic acid. The process involves reacting 2-nitro-4-(trifluoromethyl)benzenesulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.[1]

The compound's high reactivity stems from the significant electrophilic character at the sulfur center of the sulfonyl chloride group.[1] This is a direct consequence of the powerful electron-withdrawing effects of both the ortho-nitro group and the para-trifluoromethyl group. These groups pull electron density away from the aromatic ring and, by extension, from the sulfur atom, making it highly susceptible to nucleophilic attack. Reactions typically proceed via a concerted Sₙ2-type mechanism.[1]

Core Applications in Drug Discovery and Chemical Synthesis

The unique electronic properties of this reagent make it a versatile tool in synthetic chemistry, particularly in the pharmaceutical sector.

Synthesis of Sulfonamides and Sulfonates

The primary application is in nucleophilic substitution reactions to form sulfonamides and sulfonates.[1] The sulfonyl chloride readily reacts with primary and secondary amines to yield stable sulfonamide linkages, a common motif in many therapeutic agents. Similarly, its reaction with alcohols produces sulfonate esters, which are excellent leaving groups in subsequent substitution reactions.[1][6]

Role as a Modifying Reagent

It serves as a key intermediate for modifying organic compounds to fine-tune their physicochemical properties.[1] The introduction of the trifluoromethyl group is particularly strategic in drug design, as it can enhance a molecule's:

-

Lipophilicity: Improving membrane permeability and absorption.[1]

-

Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

-

Binding Affinity: Through favorable interactions with protein targets.

Broader Synthetic Utility

Beyond pharmaceuticals, this reagent is used in the development of specialty chemicals and materials where its specific reactivity is advantageous.[1] The nitro group can also serve as a handle for further chemical transformations, such as reduction to an amine, allowing for the synthesis of more complex derivatives.[1]

Exemplary Protocol: Synthesis of a Sulfonamide Derivative

The following is a generalized, step-by-step protocol for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine of choice

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled mixture dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography or recrystallization to yield the desired sulfonamide.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to prevent exposure.[1]

Hazard Identification:

-

Irritant: May cause respiratory irritation upon inhalation.[1][2]

-

Moisture Sensitive: Contact with water can liberate toxic gas.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated fume hood.[1] Use a suitable respirator if ventilation is inadequate.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[7][8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] The material should be stored away from moisture.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a pivotal reagent in modern organic chemistry. Its high electrophilicity, driven by the synergistic effects of its nitro and trifluoromethyl substituents, makes it an efficient precursor for the synthesis of complex sulfonamides and other derivatives. While its hazardous nature demands stringent safety protocols, its commercial availability and versatile reactivity ensure its continued importance as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Buy this compound | 837-95-6 [smolecule.com]

- 2. This compound 98 837-95-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. alkalisci.com [alkalisci.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.se [fishersci.se]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Mechanism and Application of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride in Sulfonylation Reactions

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures. Among the reagents developed for the protection of amines, 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride, commonly referred to as nosyl chloride (NsCl), stands out for its high reactivity and the unique properties it imparts to the resulting sulfonamide.

The nosyl group is characterized by the presence of two strong electron-withdrawing groups on the aromatic ring: a nitro group (-NO₂) at the ortho position and a trifluoromethyl group (-CF₃) at the para position. This electronic arrangement renders the sulfur atom of the sulfonyl chloride exceptionally electrophilic, facilitating rapid and efficient reactions with a wide range of nucleophiles, most notably primary and secondary amines.[1][2] The resulting nosyl-protected amines (nosylamides) exhibit remarkable stability across a broad spectrum of reaction conditions, yet can be cleaved under specific, mild nucleophilic conditions, offering a distinct advantage over other sulfonyl protecting groups like tosyl (Ts) or mesyl (Ms).[2][3]

This technical guide provides an in-depth exploration of the mechanism of action of this compound in sulfonylation reactions, discusses the critical parameters influencing the reaction, presents a detailed experimental protocol, and outlines the strategic application of this versatile reagent in chemical synthesis.

The Core Mechanism of Sulfonylation

The reaction of this compound with an amine is a classic example of a nucleophilic acyl substitution occurring at a sulfur center. The process can be dissected into three fundamental steps, driven by the high electrophilicity of the sulfonyl group.[4]

Step 1: Nucleophilic Attack The reaction commences with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile and attacking the electron-deficient sulfur atom of the nosyl chloride. This attack is highly favored due to the intense polarization of the S-Cl bond, which is magnified by the powerful inductive and resonance electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents.[1][2] This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.

Step 2: Chloride Expulsion (Leaving Group Departure) The tetrahedral intermediate is inherently unstable and rapidly collapses. The chloride ion (Cl⁻) is an excellent leaving group and is expelled, re-establishing the sulfonyl double bonds and forming a protonated sulfonamide.

Step 3: Deprotonation The reaction is conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). The base serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[1][4] It deprotonates the positively charged nitrogen atom of the sulfonamide, yielding the final, stable N-nosylated amine product and the corresponding ammonium salt.

The overall mechanism is illustrated in the diagram below:

Caption: The mechanism of amine sulfonylation with Nosyl Chloride.

Key Factors Influencing the Sulfonylation Reaction

The success and efficiency of the sulfonylation reaction are governed by several critical experimental parameters. Understanding these factors is essential for optimizing reaction conditions and achieving high yields.

| Parameter | Role and Rationale | Common Choices |

| Base | The primary role is to neutralize the HCl byproduct.[1][4] Using a slight excess (1.1-1.5 equivalents) ensures the reaction goes to completion. The choice of base can influence reaction rate and side-product formation. Sterically hindered or non-nucleophilic bases are preferred to prevent competition with the amine nucleophile. | Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Aprotic solvents are essential to prevent the hydrolysis of the highly reactive nosyl chloride.[1] The solvent should fully dissolve the reactants to ensure a homogeneous reaction mixture. | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)[1] |

| Temperature | The reaction is highly exothermic. It is typically initiated at 0 °C to control the initial rate and minimize potential side reactions.[1] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion. | Start at 0 °C, then warm to 20-25 °C. |

| Substrate | Primary amines react readily. Secondary amines also react efficiently, though potentially at a slower rate due to increased steric hindrance.[1] Other nucleophiles like alcohols can also react to form sulfonate esters. | Primary Amines, Secondary Amines, Alcohols |

Experimental Protocol: Synthesis of a Nosylamide

This section provides a detailed, step-by-step methodology for the nosylation of a representative primary amine. This protocol is designed as a self-validating system, incorporating reaction monitoring and purification steps.

Materials:

-

Primary Amine (1.0 eq)

-

This compound (1.05 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Caption: Standard workflow for the synthesis and purification of a nosylamide.

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[4]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure nosylamide.[1]

Deprotection of Nosylamides: The Final Step

A key feature of the nosyl group is its facile cleavage under mild nucleophilic conditions, a property not shared by the more robust tosyl group.[2] The strong electron-withdrawing nature of the nosyl group makes the sulfonamide susceptible to cleavage by soft nucleophiles, most commonly thiols.

The deprotection is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[2][5] This mild deprotection strategy makes the nosyl group orthogonal to many other protecting groups (e.g., Boc, Fmoc) and compatible with sensitive functional groups, enhancing its utility in multi-step synthesis.[2][3]

Conclusion

This compound is a superior reagent for the protection of amines due to its heightened reactivity and the specific cleavage conditions of the resulting sulfonamides. The mechanism of action is a well-understood nucleophilic substitution, whose efficiency is driven by the powerful electron-withdrawing groups on the aromatic ring. By carefully controlling reaction parameters such as base, solvent, and temperature, researchers can achieve high yields of nosyl-protected compounds. The strategic application of NsCl, coupled with its selective deprotection, provides a powerful tool for navigating the complex pathways of modern organic synthesis.

References

- 1. Buy this compound | 837-95-6 [smolecule.com]

- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride for Advanced Sulfonamide Synthesis

<

Abstract

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the use of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride (Nf-Cl) in the synthesis of sulfonamides. This reagent is distinguished by its high reactivity and the unique cleavage conditions of the resulting sulfonamides, offering significant advantages in complex multi-step syntheses, particularly in the construction of secondary amines and in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings, provide step-by-step protocols for solution and solid-phase applications, discuss cleavage strategies, and offer expert troubleshooting advice.

Introduction: The Strategic Advantage of the Nf-Sulfonamide Group

Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutics. The synthesis of sulfonamides, typically via the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in medicinal chemistry.[1] While classic reagents like tosyl chloride (Ts-Cl) and brosyl chloride (Bs-Cl) are effective, the resulting sulfonamides are notoriously robust, often requiring harsh, non-selective conditions for cleavage.

This is where ortho-nitro-substituted benzenesulfonyl chlorides, particularly this compound, offer a strategic advantage. This reagent belongs to a class of activating groups popularized by Fukuyama, which allow for the facile preparation and subsequent mild deprotection of sulfonamides.[2][3] The resulting "Nf-sulfonamide" acts as an excellent protective group for primary amines, enabling their conversion to secondary amines via alkylation, followed by a remarkably gentle cleavage.[3][4]

The key features of Nf-Cl are:

-

High Reactivity: The potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups render the sulfonyl sulfur highly electrophilic, ensuring rapid and efficient reaction with amines under mild conditions.[5]

-

Acidic N-H Proton: The resulting Nf-sulfonamide has a significantly acidic N-H proton, facilitating clean alkylation under standard basic conditions (e.g., Mitsunobu reaction or reaction with an alkyl halide and a mild base).[3]

-

Orthogonal Cleavage: The most significant advantage is the ability to deprotect the sulfonamide under mild, nucleophilic conditions—typically using a thiol and a base—that leave most other common protecting groups (e.g., Boc, Fmoc, Cbz, benzyl ethers) intact.[3][6] This orthogonality is crucial for complex target synthesis.

-

Suppression of Racemization: In peptide synthesis, the N-Ns (nosyl) group has been shown to suppress racemization at the α-stereocenter during coupling reactions.[7]

Reagent Profile and Safe Handling

Before proceeding with experimental work, it is critical to understand the properties and hazards associated with this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 837-95-6 | |

| Molecular Formula | C₇H₃ClF₃NO₄S | [5] |

| Molecular Weight | 289.62 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | 42-44 °C |

Safety & Handling: this compound is a corrosive and hazardous compound that causes severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility data), and chemical safety goggles or a face shield.[8][9][10]

-

Inhalation: Avoid breathing dust. The compound may cause respiratory irritation.[5]

-

Contact: This reagent is corrosive. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture, as it can hydrolyze. Keep the container tightly sealed.[9]

-

Disposal: Dispose of waste according to local, state, and federal regulations.[10]

Reaction Mechanisms: The Chemistry Behind the Method

Understanding the reaction mechanisms for both the formation and cleavage of Nf-sulfonamides is key to optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Sulfonamide Formation

The formation of the sulfonamide is a classic nucleophilic substitution reaction.[1] The amine's lone pair of electrons acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a concerted Sₙ2-type pathway.[5] The strong electron-withdrawing nitro and trifluoromethyl groups significantly enhance the electrophilicity of the sulfur center, facilitating the attack.[5] A base, such as triethylamine or pyridine, is required to neutralize the HCl generated as a byproduct.[1]

Caption: Mechanism of Nf-sulfonamide formation.

Mechanism of Nf-Sulfonamide Cleavage

The cleavage mechanism is the most distinctive feature of this methodology. It proceeds via a nucleophilic aromatic substitution (SₙAr) pathway. A soft nucleophile, typically a thiolate (e.g., thiophenoxide), attacks the electron-deficient aromatic ring at the position bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] This step is facilitated by the powerful electron-withdrawing groups. Subsequent collapse of this intermediate releases the sulfonamide anion, which is then protonated upon workup to yield the free amine.[3]

Caption: Cleavage of the Nf-sulfonamide via a Meisenheimer complex.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of an N-Alkyl-Nf-Sulfonamide

This protocol details the initial protection of a primary amine, a crucial first step in a Fukuyama-type secondary amine synthesis.

Materials:

-

Primary amine (e.g., 4-methoxybenzylamine) (1.0 eq)

-

This compound (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).[4]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the this compound (1.05 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.[4][5]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Scientist's Note: The reaction is typically very fast. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting amine.

-

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[5]

Protocol 2: Deprotection (Cleavage) to Yield the Free Amine

This protocol describes the cleavage of a disubstituted Nf-sulfonamide to reveal the final secondary amine product.

Materials:

-

N,N-disubstituted-Nf-sulfonamide (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: Combine the Nf-sulfonamide (1.0 eq), thiophenol (2.5 eq), and potassium carbonate (3.0 eq) in a round-bottomed flask.[3][4]

-

Solvent Addition: Add anhydrous acetonitrile or DMF to the flask (approx. 0.1-0.2 M concentration).

-

Reaction: Stir the mixture vigorously at room temperature for 1-3 hours.

-